molecular formula C13H13NO2 B13870443 Ethyl 8-methylquinoline-6-carboxylate

Ethyl 8-methylquinoline-6-carboxylate

Cat. No.: B13870443
M. Wt: 215.25 g/mol
InChI Key: ZWDXVALVNSTQLP-UHFFFAOYSA-N
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Description

Ethyl 8-methylquinoline-6-carboxylate is a quinoline derivative characterized by a methyl substituent at the 8-position and an ethyl ester group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 8-methylquinoline-6-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-9(2)12-10(8-11)5-4-6-14-12/h4-8H,3H2,1-2H3

InChI Key

ZWDXVALVNSTQLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methylquinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ethyl acetoacetate as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions .

Another method involves the Doebner-Miller reaction, where 2-methylquinoline is synthesized using a modified Doebner-Miller reaction. This method employs malonic acid and aniline derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Green chemistry approaches, such as using ionic liquids and microwave irradiation, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-methylquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares ethyl 8-methylquinoline-6-carboxylate with structurally related quinoline derivatives, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Key Features References
This compound Methyl (8), Ethyl ester (6) Likely moderate lipophilicity; methyl may enhance metabolic stability. Inferred
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Chloro (4), Nitro (8), Ethyl ester (3) Electron-withdrawing nitro group increases reactivity; potential toxicity risks .
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (6g) Methoxy (7), Methyl (8), 4-Oxo-dihydro Dihydroquinoline core with 4-oxo group; possible enhanced hydrogen bonding .
Ethyl 6-chloroquinoline-3-carboxylate Chloro (6), Ethyl ester (3) Chlorine substitution improves electrophilicity; used in cross-coupling reactions .
Methyl 8-aminoquinoline-6-carboxylate Amino (8), Methyl ester (6) Amino group enhances solubility and potential for hydrogen bonding .
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl (1), Fluoro (6), Nitro (8) Multisubstituted with bulky cyclopropyl; nitro may confer antibacterial activity .

Physicochemical and Pharmacological Properties

  • Lipophilicity and Solubility: The methyl group at position 8 in this compound likely increases lipophilicity compared to polar substituents like amino () or nitro (). This could enhance membrane permeability but reduce aqueous solubility. Ethyl esters (e.g., in ) generally improve solubility in organic solvents compared to methyl esters ().
  • Reactivity and Stability: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, making compounds more reactive in nucleophilic substitutions. Dihydroquinoline derivatives (e.g., ) with 4-oxo groups exhibit tautomerism, influencing their binding to biological targets like enzymes or receptors.
  • Biological Activity: Nitro-substituted quinolines () are often associated with antimicrobial or antiparasitic activity but may pose toxicity risks (e.g., mutagenicity). Amino-substituted analogs () are explored for their chelating properties or as intermediates in drug synthesis.

Biological Activity

Ethyl 8-methylquinoline-6-carboxylate (EMQ6C) is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article presents a detailed overview of the biological activity of EMQ6C, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

EMQ6C is characterized by a quinoline ring system with an ethyl ester functional group. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2, and it has a molecular weight of approximately 201.23 g/mol. The unique arrangement of functional groups in EMQ6C contributes to its solubility and reactivity, potentially enhancing its biological activity.

Biological Activities

Research indicates that quinoline derivatives, including EMQ6C, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that compounds with the quinoline nucleus can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of quinoline derivatives. EMQ6C may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
  • Anti-inflammatory Effects : Quinoline derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to EMQ6C have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Synthesis Methods

The synthesis of EMQ6C can be achieved through various chemical pathways. Common methods include:

  • Pyridine Ring Functionalization : Modifying existing pyridine or quinoline structures through alkylation or acylation reactions.
  • Cyclization Reactions : Employing cyclization techniques that involve precursors with suitable functional groups to form the quinoline structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits significant activity against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryInhibits COX-1 and COX-2 enzyme activity

Notable Research Findings

  • A study evaluating several quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced anticancer activity against MCF-7 breast cancer cells compared to standard treatments .
  • Another research project focused on the synthesis and biological evaluation of novel quinoline derivatives reported promising results in reducing nitric oxide production in inflammatory models, indicating potential anti-inflammatory applications .

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